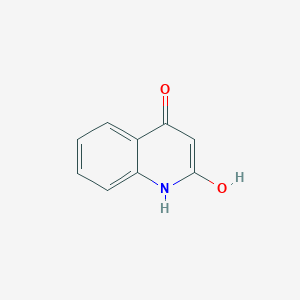
2,4-Quinolinediol
Overview
Description
2,4-Quinolinediol, also known as 2,4-dihydroxyquinoline, is a heterocyclic organic compound with the molecular formula C9H7NO2. It is a derivative of quinoline, featuring hydroxyl groups at the 2 and 4 positions of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Quinolinediol can be synthesized through several methods. One common approach involves the cyclization of o-aminoacetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst. This reaction typically occurs in ethanol under mild conditions . Another method involves the use of nano zinc oxide as a catalyst, which provides a regiospecific synthesis under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like ionic liquids and clay have been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Quinolinediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
2,4-Quinolinediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds and dyes.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of azo dyes, which are important in textile and printing industries.
Mechanism of Action
The mechanism of action of 2,4-Quinolinediol involves its interaction with various molecular targets. For instance, its derivatives have shown selectivity in binding to the estrogen receptor beta, which plays a crucial role in the development and function of the mammalian reproductive system . The hydroxyl groups at positions 2 and 4 facilitate these interactions by forming hydrogen bonds with the target molecules, thereby influencing biological pathways.
Comparison with Similar Compounds
2-Hydroxyquinoline: Similar to 2,4-Quinolinediol but with a single hydroxyl group at position 2.
4-Hydroxyquinoline: Features a hydroxyl group at position 4, similar to this compound.
Quinoline-2,4-dione: An oxidized form of this compound with carbonyl groups at positions 2 and 4.
Uniqueness: this compound is unique due to the presence of two hydroxyl groups, which significantly enhance its reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to its mono-hydroxylated counterparts .
Properties
IUPAC Name |
4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHQZCHIXUUSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058950 | |
| Record name | 2(1H)-Quinolinone, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-95-3 | |
| Record name | 2,4-Dihydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxycarbostyril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinolinediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Quinolinediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Quinolinone, 4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Quinolinone, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-2,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N58HX8G9CN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,4-Dihydroxyquinoline acts as an antagonist at the glycine site of NMDA receptors. [] This binding inhibits the action of glutamate, an excitatory neurotransmitter, ultimately leading to reduced neuronal excitability. [] Additionally, 2,4-Dihydroxyquinoline has been shown to bind to the transcriptional regulator PqsR in Pseudomonas aeruginosa. [] This binding activates the transcription of the pqs operon, which is involved in the production of quinolone signal molecules and virulence factors. []
A:
- Spectroscopic Data:
- IR: Broad absorption band around 3100 cm−1 (hydroxy group) and an intense peak at 1600 cm−1 (aromatic group). []
- UV-Vis: λmax 228, 274, 282, 314, 328 nm (in ethanol) []
- 1H NMR (DMSO-d6): δH 11.30 (s, 1H, exchangeable, OH), 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.41 (t, J = 8.0 Hz, 1H, ArH), 7.23 (t, J = 8.0 Hz, 1H, ArH), 7.12 (d, J = 8.0 Hz, 1H, ArH). []
- 13C NMR (DMSO-d6): δC 164.0 (C2), 157.4 (C4), 137.4 (C8a), 129.8 (ArC), 122.7 (ArC), 121.2 (ArC), 115.8 (C4a), 115.0 (ArC), 106.9 (C3). []
ANone: Limited information is available regarding the material compatibility and stability of 2,4-Dihydroxyquinoline under various conditions. Further research is required to assess its performance and potential applications in different material systems.
A: While not directly acting as a catalyst, 2,4-Dihydroxyquinoline is a product of the enzyme PqsD, which catalyzes a decarboxylative Claisen condensation reaction between anthraniloyl-PqsD and malonyl-CoA or malonyl-acyl carrier protein to produce 2,4-Dihydroxyquinoline. []
A: Yes. Density Functional Theory (DFT) calculations have been utilized to investigate the electronic properties and DNA binding capacity of 2,4-Dihydroxyquinoline derivatives. [] These studies provide insights into the relationship between the compound's structure and its biological activity.
A: Studies on 4-hydroxy-3-nitroquinolin-2(1H)-ones, derivatives of 2,4-Dihydroxyquinoline, show that substitutions on the benzene ring significantly impact their antagonistic activity at the glycine site of NMDA receptors. [] Generally:
- Substitutions at the 5, 6, and 7 positions increase potency. []
- Substitutions at the 8 position decrease potency. []
- The 5,6,7-trichloro derivative exhibits the highest potency among the tested compounds. []
ANone: There's limited information available on the specific stability profile of 2,4-Dihydroxyquinoline under various conditions (temperature, pH, light exposure) or on formulation strategies that could improve its stability, solubility, or bioavailability.
ANone: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of 2,4-Dihydroxyquinoline are limited. Further research is needed to fully understand its pharmacokinetic profile and how it relates to its in vivo activity.
ANone: Specific information regarding resistance mechanisms or cross-resistance to 2,4-Dihydroxyquinoline is currently unavailable.
ANone: Detailed toxicological data, including information on adverse effects and long-term safety, are currently limited for 2,4-Dihydroxyquinoline. Further research is needed to establish a comprehensive safety profile.
A: 2,4-Dihydroxyquinoline is a precursor to 2-heptyl-4-hydroxyquinoline (HHQ) and Pseudomonas quinolone signal (PQS), signaling molecules crucial for Pseudomonas aeruginosa's virulence and pathogenicity. [, , , ] Understanding its biosynthesis and role in the Pqs quorum-sensing system could lead to new therapeutic strategies for targeting P. aeruginosa infections. [, , ]
A: Interestingly, Pseudomonas aeruginosa maintains high extracellular concentrations of 2,4-Dihydroxyquinoline in both aerobic and anaerobic conditions, suggesting its potential importance for the bacteria's survival even in oxygen-limiting environments. []
A: The presence of high 2,4-Dihydroxyquinoline levels in the sputum of cystic fibrosis patients suggests its potential role in Pseudomonas aeruginosa infections within the cystic fibrosis lung environment, potentially contributing to the persistence and pathogenicity of the bacteria in this challenging niche. []
A: 2,4-Dihydroxyquinoline can be synthesized through various methods, including: * Cyclization of N-phenylmalonamic acid using polyphosphoric acid. [] * Condensation of anthraniloyl-CoA and malonyl-CoA catalyzed by the enzymes PqsA and PqsD. [, , ] * Reaction of diethyl malonate and aniline. []
A: Spectroscopic analyses, including 13C NMR chemical shift comparisons, indicate that the 2-quinolone form is preferred over the 2-quinolinol form for 4-hydroxy-3-methyl-2(1H)-quinolone. [] This preference for the keto form over the enol form might also be applicable to 2,4-Dihydroxyquinoline.
A: Because the biosynthesis of 2,4-Dihydroxyquinoline is directly linked to the production of the Pseudomonas quinolone signal (PQS), a key regulator of virulence in Pseudomonas aeruginosa, inhibiting its formation could disrupt PQS signaling and potentially attenuate the bacteria's pathogenicity. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


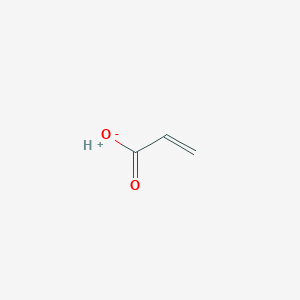
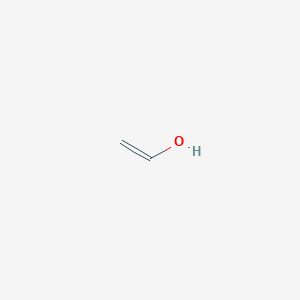
![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147450.png)
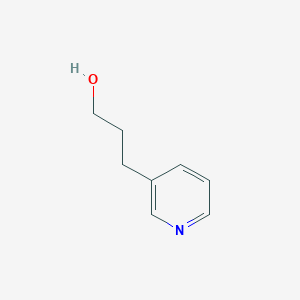
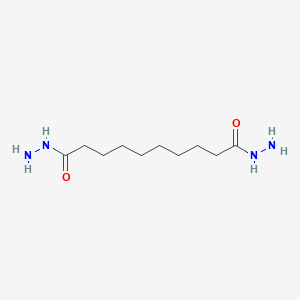

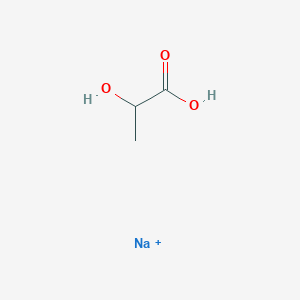
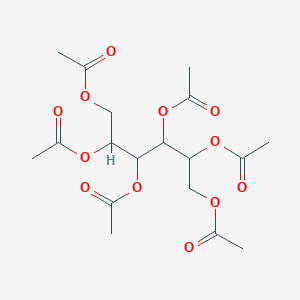
![tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147464.png)


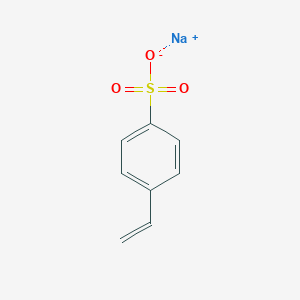
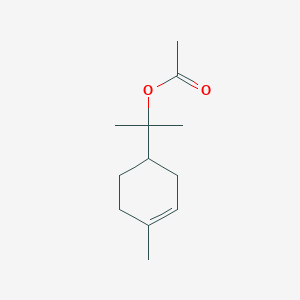
![tert-butyl (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147473.png)
